molecular formula C17H25ClN2O3 B2408860 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride CAS No. 2418644-26-3

[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride

Cat. No.: B2408860
CAS No.: 2418644-26-3
M. Wt: 340.85
InChI Key: GJAUBIGRRXWZTE-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride is a compound with potential applications across various scientific fields. This compound features a complex structure, incorporating both an oxazepane ring and a benzofuran moiety. It is of interest due to its versatile chemical properties and possible uses in medicinal chemistry.

Properties

IUPAC Name

[2-(aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-11-6-13-8-16(22-15(13)7-12(11)2)17(20)19-4-3-5-21-14(9-18)10-19;/h6-7,14,16H,3-5,8-10,18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAUBIGRRXWZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(C2)C(=O)N3CCCOC(C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Industrial-scale production of this compound may involve:

  • Batch Reactions

    : Conducting reactions in large reactors with precise control over reaction conditions.

  • Purification Steps

    : Utilizing chromatography and crystallization to ensure high purity of the final product.

  • Quality Control

    : Employing spectroscopic and chromatographic techniques to verify the compound's identity and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Structure Overview

The compound consists of:

  • Aminomethyl group : Contributes to the compound's interaction with biological targets.
  • Oxazepan ring : A seven-membered heterocyclic structure that may influence pharmacodynamics.
  • Benzofuran moiety : Known for various biological activities, including anti-inflammatory and anti-cancer properties.

Molecular Formula

The molecular formula for this compound is C18H22N2O2HClC_{18}H_{22}N_2O_2\cdot HCl, with a molecular weight of approximately 338.84 g/mol.

Research indicates that compounds similar to the one often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzofuran derivatives are known to act as inhibitors of key enzymes involved in cancer progression.
  • Modulation of Receptor Activity : The compound may interact with various receptors, potentially influencing neurotransmitter systems.

Antiproliferative Effects

Recent studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Compounds derived from benzofuran structures have been tested against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines, demonstrating IC50 values in the nanomolar range .

Neuroprotective Properties

The oxazepan component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neurons from oxidative stress and apoptosis.

Study 1: Anticancer Activity

In a comparative study, derivatives of benzofuran were synthesized and tested for their ability to inhibit cancer cell growth. The lead compound showed an IC50 value of 15 nM against MCF-7 cells, indicating potent anticancer properties. The study also highlighted the importance of specific functional groups in enhancing biological activity .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective potential of oxazepan derivatives. Results indicated that these compounds could reduce neuronal death in models of oxidative stress, suggesting their utility in treating neurodegenerative diseases .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (nM)Reference
AntiproliferativeA54925
AntiproliferativeHT-2935
AntiproliferativeMCF-715
NeuroprotectiveNeuronal culturesN/A

Table 2: Structural Variants and Their Activities

Compound VariantStructure DescriptionActivity TypeReference
Compound ABenzofuran with hydroxamic acidHDAC inhibition
Compound BOxazepan derivativeNeuroprotection

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